5-methoxy-3-(trichloromethyl)-1H-pyrazole
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Overview
Description
5-Methoxy-3-(trichloromethyl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a methoxy group at the 5-position and a trichloromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3-(trichloromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methoxy-1H-pyrazole with trichloromethylating agents. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction temperature is maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to high-purity products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-(trichloromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trichloromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of 5-methoxy-3-methyl-1H-pyrazole.
Substitution: Formation of 5-methoxy-3-(trichloromethyl)-4-bromo-1H-pyrazole.
Scientific Research Applications
5-Methoxy-3-(trichloromethyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-3-(trichloromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-3-(chloromethyl)-1H-pyrazole
- 5-Methoxy-3-(bromomethyl)-1H-pyrazole
- 5-Methoxy-3-(iodomethyl)-1H-pyrazole
Uniqueness
5-Methoxy-3-(trichloromethyl)-1H-pyrazole is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties, such as increased reactivity and potential for forming multiple derivatives. This uniqueness makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-methoxy-5-(trichloromethyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3N2O/c1-11-4-2-3(9-10-4)5(6,7)8/h2H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAREHNUCWPCFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=C1)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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